
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22F3N3O3S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neurological and pain-related disorders. This article synthesizes various research findings and case studies related to its biological activity, highlighting its mechanisms, efficacy, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopropylsulfonyl group attached to an azetidine ring, along with a piperazine moiety substituted with a trifluoromethyl group. Its molecular formula can be represented as follows:
This complex structure is pivotal for its interaction with biological targets.
Research indicates that this compound may act as a modulator of certain neurotransmitter systems, particularly those involved in pain perception and neurological function. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation and pain modulation.
Key Mechanisms Identified:
- Receptor Modulation : The compound has been shown to interact with serotonin receptors, potentially influencing analgesic pathways.
- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects, which could be beneficial in conditions like neuropathic pain.
Antinociceptive Activity
A significant study investigated the antinociceptive properties of related compounds featuring the piperazine structure. The results demonstrated that these compounds exhibited notable analgesic effects in animal models of neuropathic pain. For instance, a related compound showed effective reduction in tactile allodynia and hyperalgesia in the chronic constriction injury (CCI) model of neuropathic pain.
Compound | ED50 (mg/kg) | Test Model | Effect |
---|---|---|---|
LPP1 | 1.5 | Von Frey Test | Significant antinociception |
Pregabalin | 15.4 | Von Frey Test | Significant antinociception |
Neuroprotective Studies
Microscopic examinations revealed that treatment with compounds similar to this compound resulted in increased levels of nerve growth factor (NGF), indicating potential neuroprotective properties that may aid in recovery from nerve injuries.
Case Studies
Case Study 1: Neuropathic Pain Management
In a controlled study involving mice with induced neuropathic pain, administration of the compound led to significant improvements in pain thresholds compared to control groups. The results were measured using both behavioral tests (e.g., von Frey test) and biochemical assays assessing NGF levels.
Case Study 2: Depression and Anxiety Models
Further research into the compound's effects on mood disorders showed promise in reducing anxiety-like behaviors in rodent models. This suggests that the compound may have dual action, addressing both pain and mood disorders through its pharmacological profile.
Eigenschaften
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O3S/c19-18(20,21)14-2-1-3-15(10-14)22-6-8-23(9-7-22)17(25)13-11-24(12-13)28(26,27)16-4-5-16/h1-3,10,13,16H,4-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOLDNKGUHXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.